molecular formula C24H22ClN7OS B10949225 2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide

2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide

Cat. No.: B10949225
M. Wt: 492.0 g/mol
InChI Key: OWSSRPBNNBBRME-UVHMKAGCSA-N
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Description

2-({5-[2-(4-CHLOROPHENYL)CYCLOPROPYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a quinoxaline moiety, and a chlorophenyl group. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(4-CHLOROPHENYL)CYCLOPROPYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the cyclopropyl ring.

    Attachment of the Quinoxaline Moiety: This can be done through a condensation reaction with a quinoxaline derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoxaline moiety, potentially leading to dihydroquinoxaline derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydroquinoxalines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Investigated for its potential to inhibit the growth of bacteria and fungi.

    Anticancer Properties: Studied for its ability to induce apoptosis in cancer cells.

Medicine

    Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2-({5-[2-(4-CHLOROPHENYL)CYCLOPROPYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring and quinoxaline moiety may play crucial roles in binding to these targets, leading to inhibition of biological processes essential for the survival of pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[2-(4-BROMOPHENYL)CYCLOPROPYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE
  • **2-({5-[2-(4-FLUOROPHENYL)CYCLOPROPYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The presence of the chlorophenyl group and the specific arrangement of the triazole and quinoxaline moieties make 2-({5-[2-(4-CHLOROPHENYL)CYCLOPROPYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE unique

Properties

Molecular Formula

C24H22ClN7OS

Molecular Weight

492.0 g/mol

IUPAC Name

2-[[5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-quinoxalin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C24H22ClN7OS/c1-2-32-23(19-11-18(19)15-7-9-16(25)10-8-15)30-31-24(32)34-14-22(33)29-27-13-17-12-26-20-5-3-4-6-21(20)28-17/h3-10,12-13,18-19H,2,11,14H2,1H3,(H,29,33)/b27-13+

InChI Key

OWSSRPBNNBBRME-UVHMKAGCSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=NC3=CC=CC=C3N=C2)C4CC4C5=CC=C(C=C5)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=NC3=CC=CC=C3N=C2)C4CC4C5=CC=C(C=C5)Cl

Origin of Product

United States

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